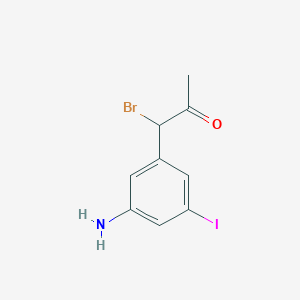
6-Bromo-4-fluoro-3-methyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-fluoro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, methyl, and nitro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: Aniline is nitrated to introduce the nitro group.
Bromination: The nitroaniline is then brominated to add the bromine atom.
Fluorination: Finally, the compound undergoes fluorination to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using specific catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-fluoro-3-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 6-Bromo-4-fluoro-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the substituent introduced.
Oxidation: 6-Bromo-4-fluoro-3-carboxy-2-nitroaniline.
Aplicaciones Científicas De Investigación
6-Bromo-4-fluoro-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-fluoro-3-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but different substitution pattern.
4-Bromo-2-fluoro-6-nitroanisole: Contains a methoxy group instead of a methyl group.
4-Bromo-3-fluoro-2-methyl-6-nitroaniline: Another positional isomer.
Uniqueness
6-Bromo-4-fluoro-3-methyl-2-nitroaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C7H6BrFN2O2 |
|---|---|
Peso molecular |
249.04 g/mol |
Nombre IUPAC |
6-bromo-4-fluoro-3-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-5(9)2-4(8)6(10)7(3)11(12)13/h2H,10H2,1H3 |
Clave InChI |
FQWJDZZTHPVBTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1F)Br)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


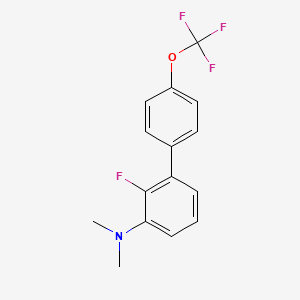
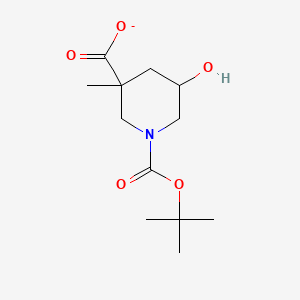

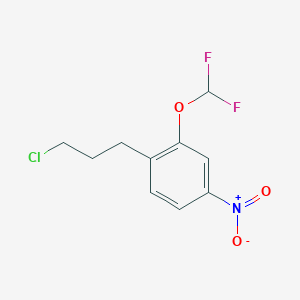
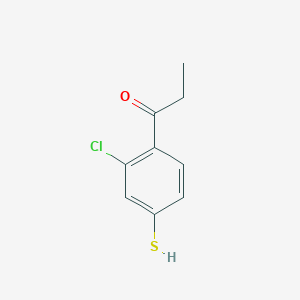

![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
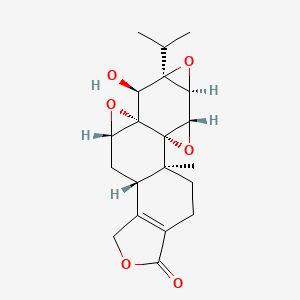
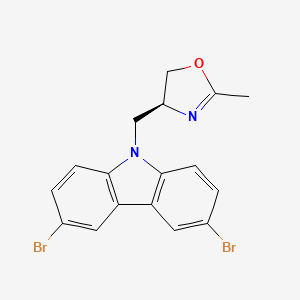
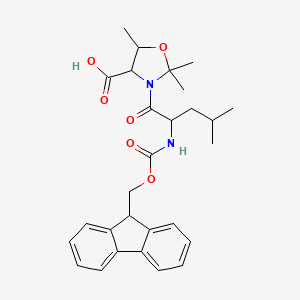
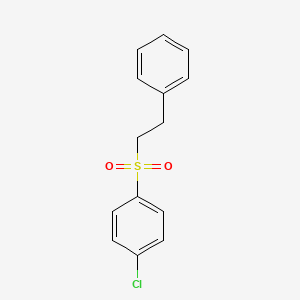
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)

